Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-
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Overview
Description
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine and is characterized by the presence of a methoxy group at the 3-position and a methyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methoxybenzaldehyde with 4-methylphenylmagnesium bromide, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to target proteins, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the methoxy and methyl substituents.
4-Methoxyamphetamine: A compound with a methoxy group at the 4-position and an amine group, similar to Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-.
3,4-Dimethoxyamphetamine: Contains two methoxy groups at the 3- and 4-positions on the benzene ring.
Uniqueness
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-, also known as 3-methoxy-N-(4-methylphenyl)benzene-1-methanamine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- can be represented as follows:
- Molecular Formula : C15H17NO
- CAS Number : 23255337
- InChI Key : IDPURXSQCKYKIJ-UHFFFAOYSA-N
This compound features a methoxy group and a methylphenyl substituent, which may contribute to its biological activity.
Synthesis
The synthesis of Benzenemethanamine derivatives often involves the amination of aryl bromides or the reaction of functionalized benzylamines. For instance, the compound can be synthesized via the reaction of 4-methylphenylboronic acid with a methoxylated benzylamine under palladium-catalyzed conditions .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds. For example, derivatives like IMB-0523 have shown significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that similar structural analogs may exhibit comparable antiviral properties.
Anticancer Activity
Research indicates that compounds with similar structures can act as microtubule-destabilizing agents. In a study involving breast cancer cell lines (MDA-MB-231), certain derivatives induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1 µM . This suggests that Benzenemethanamine derivatives could be explored for their anticancer effects.
Study on Hepatitis B Virus
A notable study evaluated the anti-HBV activity of an N-phenylbenzamide derivative, which shares structural similarities with Benzenemethanamine. The compound demonstrated an increase in intracellular levels of APOBEC3G, a protein that inhibits HBV replication. The results indicated that the antiviral effect was mediated through this mechanism, warranting further investigation into similar compounds for therapeutic applications against HBV .
Microtubule Dynamics in Cancer Cells
In another study focusing on cancer treatment, compounds derived from similar structures were shown to inhibit microtubule assembly effectively. The findings revealed that these compounds could induce morphological changes in cancer cells and promote apoptosis through caspase activation . This highlights the potential for Benzenemethanamine derivatives in cancer therapy.
Data Table: Summary of Biological Activities
Properties
CAS No. |
1016507-23-5 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15H,16H2,1-2H3 |
InChI Key |
RVZOKHYECFKGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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